molecular formula C11H10FN3O2 B6416755 methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2034157-22-5

methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6416755
CAS No.: 2034157-22-5
M. Wt: 235.21 g/mol
InChI Key: VTNVOVIQOAYTNW-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylphenylamine and ethyl acetoacetate.

    Formation of Hydrazone: The amine reacts with ethyl acetoacetate to form a hydrazone intermediate under acidic conditions.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to form the triazole ring.

    Esterification: The resulting triazole compound is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4-iodo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high specificity and stability.

Biological Activity

Methyl 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including potential therapeutic applications and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C10H8FN3O2
  • Molecular Weight : 207.20 g/mol
  • CAS Number : 124731-80-1

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical behavior.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. For instance, triazole analogs have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Triazoles can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This was observed in studies where triazole derivatives induced significant G2/M phase cell cycle arrest in breast cancer cell lines (e.g., MCF-7) .
CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Compound A52MCF-7
Compound B74MDA-MB-231

Anti-inflammatory Properties

Triazole compounds are also being investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common pathway through which these compounds exert their anti-inflammatory activity. Although specific data on this compound is limited, related triazole compounds have demonstrated promising results in inhibiting COX enzymes .

Enzyme Inhibition

Triazoles have shown potential as inhibitors of various enzymes involved in metabolic pathways:

  • Butyrylcholinesterase (BuChE) : Some triazole derivatives have exhibited potent BuChE inhibitory activity with IC50 values as low as 0.13 µM, indicating their potential in treating neurodegenerative diseases .

Case Studies

A review of literature reveals several case studies focusing on the biological evaluation of triazole derivatives:

  • Study on Antiproliferative Activity :
    • Researchers synthesized several triazole derivatives and evaluated their antiproliferative effects against breast cancer cell lines.
    • Findings indicated that modifications on the triazole ring significantly influenced biological activity.
  • Structure–Activity Relationship (SAR) :
    • Investigations into SAR revealed that the introduction of electron-withdrawing groups (like fluorine) could enhance the potency of triazole derivatives against specific cancer targets .

Properties

IUPAC Name

methyl 1-(4-fluoro-2-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-5-8(12)3-4-10(7)15-6-9(13-14-15)11(16)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNVOVIQOAYTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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